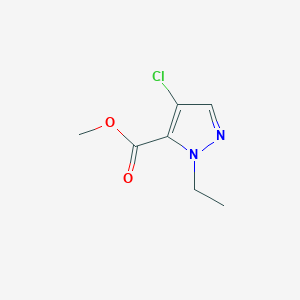

Methyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate

Description

Methyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate is a pyrazole derivative characterized by a chloro substituent at position 4, an ethyl group at position 1, and a methyl ester at position 3. Pyrazole derivatives are widely studied for their applications in agrochemicals, pharmaceuticals, and materials science due to their versatile reactivity and biological activity. This compound’s structure allows for modifications that influence its physical properties, chemical reactivity, and interactions in biological systems.

Properties

IUPAC Name |

methyl 4-chloro-2-ethylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-3-10-6(7(11)12-2)5(8)4-9-10/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZILRICQHMUJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base. The resulting intermediate is then reacted with formic acid ester under catalytic conditions to yield the final product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Substitution Reactions: The chlorine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

Substitution Products: Various substituted pyrazole derivatives.

Oxidation Products: Oxidized pyrazole compounds.

Reduction Products: Reduced pyrazole derivatives.

Hydrolysis Products: 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid.

Scientific Research Applications

Agricultural Chemistry

Herbicidal Properties

Methyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate is primarily recognized for its potent herbicidal properties. It is employed in the formulation of crop protection products, effectively controlling unwanted plant growth. This ability enhances crop yields by minimizing competition for resources.

| Application | Description |

|---|---|

| Herbicide | Controls weeds and enhances crop yield |

| Crop Protection | Reduces competition for nutrients and light |

Pharmaceutical Development

Building Block for Drug Synthesis

The compound serves as a crucial building block in the synthesis of novel pharmaceuticals. Its structural characteristics allow it to be modified into various therapeutic agents targeting specific diseases.

| Research Focus | Findings |

|---|---|

| Antimicrobial Agents | Studies have shown potential against certain bacterial strains, although further research is necessary to confirm efficacy. |

| Targeted Therapies | Used in developing compounds aimed at specific biochemical pathways associated with diseases. |

Material Science

Advanced Materials Formulation

In material science, this compound is utilized in creating advanced materials such as polymers and coatings. Its unique chemical properties contribute to improved durability and performance of these materials.

| Material Type | Properties Enhanced |

|---|---|

| Polymers | Increased strength and resistance to degradation |

| Coatings | Improved adhesion and protective qualities |

Analytical Chemistry

Reagent in Analytical Methods

The compound acts as a reagent in various analytical methods, facilitating the detection and quantification of other compounds. This application is vital for quality control across multiple industries.

| Analytical Application | Importance |

|---|---|

| Quality Control | Ensures product consistency and safety in pharmaceuticals and agrochemicals |

| Detection Methods | Enhances sensitivity and specificity in assays |

Case Study 1: Herbicidal Efficacy

A study conducted on the herbicidal efficacy of this compound demonstrated a significant reduction in weed biomass when applied at optimal concentrations. The results indicated a selectivity index favoring crops over common weed species, highlighting its potential for sustainable agriculture.

Case Study 2: Pharmaceutical Applications

In pharmaceutical research, the compound was investigated as a precursor for synthesizing antimicrobial agents. Preliminary results indicated that derivatives of this compound exhibited activity against resistant bacterial strains, suggesting its utility in developing new antibiotics.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and ethyl substituents on the pyrazole ring influence its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Electronic Effects

- Substituent Position : The position of the chloro group (4 vs. 5) significantly alters electronic distribution. In this compound, the Cl at position 4 may enhance electrophilic substitution reactivity compared to Cl at position 5 .

- Ester Group : Methyl esters (e.g., target compound) are generally more polar and hydrolytically labile than ethyl esters (e.g., Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate), affecting metabolic stability in biological systems .

- Aromatic vs.

Physicochemical Properties

- Crystallinity : Compounds with smaller substituents (e.g., 5-Chloro-1,3-dimethyl-1H-pyrazole) exhibit simpler crystal packing dominated by weak interactions (C–H···O, Cl···N), whereas bulkier derivatives (e.g., Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate) show complex packing with higher melting points .

- Solubility : Methyl esters (target compound) have higher aqueous solubility than ethyl esters (e.g., Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate), which may influence formulation in agrochemicals .

Biological Activity

Methyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

The compound exhibits a range of biochemical properties that contribute to its biological activity:

- Antimicrobial Activity : this compound has been shown to inhibit the growth of various microorganisms, including both Gram-positive and Gram-negative bacteria. In studies, it demonstrated effective antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : The compound modulates inflammatory responses by influencing cell signaling pathways and gene expression related to inflammation. This activity suggests potential therapeutic applications in treating inflammatory diseases .

The biological effects of this compound are mediated through several mechanisms:

- Enzyme Interaction : The compound interacts with specific enzymes, either inhibiting or activating them based on the biochemical pathway involved. This interaction is crucial for its antimicrobial and anti-inflammatory activities .

- Gene Expression Modulation : Research indicates that this compound can alter the expression of genes associated with inflammatory processes, thereby exhibiting anti-inflammatory properties .

- Metabolic Pathways : this compound undergoes biotransformation primarily in the liver, where it interacts with cytochrome P450 enzymes, affecting its metabolic stability and efficacy .

Case Studies and Experimental Data

Several studies have evaluated the biological activities of this compound:

Applications

This compound has potential applications across various fields:

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclocondensation of β-ketoesters with hydrazine derivatives. For example, ethyl acetoacetate can react with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and substituted hydrazines under reflux in ethanol to form the pyrazole core. Chlorination at the 4-position is achieved using POCl₃ or PCl₅ under controlled anhydrous conditions . Key parameters include:

- Temperature : 80–100°C for cyclization.

- Catalysts : Triethylamine for deprotonation.

- Workup : Neutralization with aqueous NaHCO₃ to isolate the ester.

- Yield Optimization : Excess chlorinating agents (1.5–2.0 eq.) improve substitution efficiency.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect signals for the ethyl group (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and methyl ester (δ 3.8–3.9 ppm, singlet). The pyrazole proton (H-3) appears as a singlet at δ 7.2–7.5 ppm due to deshielding by the Cl substituent .

- ¹³C NMR : The carbonyl (C=O) resonates at δ 165–170 ppm.

- IR : Strong C=O stretch at ~1720 cm⁻¹ and C-Cl stretch at 750–800 cm⁻¹ .

Advanced Research Questions

Q. What crystallographic strategies resolve ambiguities in the molecular packing of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is critical. Key steps:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.

- Hydrogen Bonding Analysis : Identify C–H···O and π-π interactions using Mercury software. For example, the ester carbonyl often forms C–H···O bonds with adjacent pyrazole rings, stabilizing the lattice .

- Disorder Handling : Apply ISOR and DELU restraints in SHELXL to model disordered ethyl or methyl groups .

Q. How does the electronic nature of the 4-chloro substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The Cl atom at C-4 acts as a leaving group in Suzuki-Miyaura couplings. Experimental design considerations:

- Catalyst System : Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in THF/water (3:1).

- Substrate Scope : Aryl boronic acids with electron-withdrawing groups (e.g., –NO₂) enhance oxidative addition rates.

- Mechanistic Insight : DFT calculations (B3LYP/6-31G*) show the C-Cl bond’s low LUMO energy (−1.2 eV) facilitates transmetallation .

Q. What in vitro assays evaluate the anti-inflammatory activity of this compound derivatives?

- Methodological Answer :

- COX-2 Inhibition Assay : Use recombinant COX-2 enzyme with arachidonic acid substrate; measure prostaglandin E₂ (PGE₂) via ELISA. IC₅₀ values <10 μM indicate potency .

- NF-κB Luciferase Reporter Assay : Transfect HEK293T cells with NF-κB reporter plasmid; treat with TNF-α and test compound. Luminescence reduction ≥50% suggests pathway inhibition .

Contradictions and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.